molecular formula C23H28N4O3S2 B11626773 (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide

(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide

Cat. No.: B11626773
M. Wt: 472.6 g/mol
InChI Key: OAUZLVPBLLINTE-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a thiophene group, and a hexyloxyphenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the hexyloxyphenyl and thiophene groups. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, thiophene aldehydes, and hexyloxybenzaldehyde under specific reaction conditions like refluxing in organic solvents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazinane ring can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its biological efficacy and study its interactions with biological targets.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be optimized to improve its pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide apart is its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

(2E)-N-(4-hexoxyphenyl)-4-oxo-2-[(E)-1-thiophen-2-ylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H28N4O3S2/c1-3-4-5-6-13-30-18-11-9-17(10-12-18)24-22(29)20-15-21(28)25-23(32-20)27-26-16(2)19-8-7-14-31-19/h7-12,14,20H,3-6,13,15H2,1-2H3,(H,24,29)(H,25,27,28)/b26-16+

InChI Key

OAUZLVPBLLINTE-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N\N=C(/C)\C3=CC=CS3)/S2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=C(C)C3=CC=CS3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.